Cas no 934266-82-7 (5-Bromothiazolo5,4-bpyridin-2-amine)

5-Bromothiazolo5,4-bpyridin-2-amine structure
934266-82-7 structure
Product Name:5-Bromothiazolo5,4-bpyridin-2-amine
N.o CAS:934266-82-7
MF:C6H4BrN3S
MW:230.08505821228
MDL:MFCD11846492
CID:837921
PubChem ID:45789977
Update Time:2024-10-26

5-Bromothiazolo5,4-bpyridin-2-amine Propriedades químicas e físicas

Nomes e Identificadores

    • 5-Bromothiazolo[5,4-b]pyridin-2-amine
    • 2-AMINO-5-BROMOTHIAZOLO[5,4-B]PYRIDINE
    • 5-bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine
    • 5-bromo-Thiazolo[5,4-b]pyridin-2-amine
    • 5-bromo-thiazolo[5,4-b]pyridin-2-ylamine
    • 5-Brom-thiazolo[5,4-b]pyridin-2-ylamin
    • 5-bromo[1,3]thiazolo[5,4-b]pyridin-2-amine
    • XYEWTFOCPLSOIC-UHFFFAOYSA-N
    • 5843AC
    • FCH1406292
    • OR303064
    • 5-bromothiazolo[5,4-b]pyridin-2-ylamine
    • AX8158641
    • AB0081073
    • 5-bromo-thiazolo[5,4-b]pyridin
    • 5-Bromothiazolo[5,4-b]pyridin-2-amine (ACI)
    • CS-0038599
    • 934266-82-7
    • DTXSID20672142
    • MFCD11846492
    • 2-AMINO-5-BROMOTHIAZOLO[5 pound not4-B]PYRIDINE
    • SS-4460
    • J-507921
    • AKOS015996856
    • SCHEMBL799228
    • 5-Bromothiazolo5,4-bpyridin-2-amine
    • MDL: MFCD11846492
    • Inchi: 1S/C6H4BrN3S/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H,(H2,8,9)
    • Chave InChI: XYEWTFOCPLSOIC-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(SC(N)=N2)N=1

Propriedades Computadas

  • Massa Exacta: 228.93100
  • Massa monoisotópica: 228.93093g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 157
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 80
  • XLogP3: 2.3

Propriedades Experimentais

  • PSA: 80.04000
  • LogP: 2.61720

5-Bromothiazolo5,4-bpyridin-2-amine Informações de segurança

5-Bromothiazolo5,4-bpyridin-2-amine Dados aduaneiros

  • CÓDIGO SH:2934999090
  • Dados aduaneiros:

    中国海关编码:

    2934999090

    概述:

    2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-Bromothiazolo5,4-bpyridin-2-amine Método de produção

Método de produção 1

Condições de reacção
1.1 Solvents: Acetic acid ;  15 min, rt
1.2 Reagents: Bromine Solvents: Acetic acid ;  15 min, rt; 3 h, rt
1.3 Reagents: Water ;  rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7, rt
Referência
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Método de produção 2

Condições de reacção
1.1 Solvents: Acetic acid ;  -5 °C
1.2 Reagents: Bromine Solvents: Acetic acid ;  -15 °C; < 10 °C; 10 °C → rt; overnight, rt
Referência
Preparation of thiazolopyridinylacetamide derivatives and analogs for use as PI3K and mTOR kinase inhibitors
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Método de produção 3

Condições de reacção
1.1 Solvents: Acetic acid ;  0 °C; 0 °C → -5 °C; -5 °C; < 10 °C; 10 °C → 25 °C; 12 h, 25 °C
Referência
Thiazolopyridine ring-linked triazole compound in preparation of Bcr-Ab1 tyrosine kinase inhibitor and antitumor drug and preparation method thereof
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Método de produção 4

Condições de reacção
1.1 Reagents: Bromine Solvents: Acetic acid ;  0 °C; 12 h, 25 °C
Referência
Synthesis of fused azole heterocycles as AHR antagonists treating cancers
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Método de produção 5

Condições de reacção
1.1 Solvents: Acetic acid ;  cooled; 5 min, cooled
1.2 Reagents: Bromine Solvents: Acetic acid ;  cooled; overnight, rt
Referência
Preparation of benzothiazolpyrrolopyridine derivatives and analogs for use as necrosis inhibitors
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Método de produção 6

Condições de reacção
1.1 Solvents: Acetic acid ;  15 min, rt
1.2 Reagents: Bromine Solvents: Acetic acid ;  3 h, rt
1.3 Solvents: Water ;  rt
Referência
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Método de produção 7

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  1 h, reflux; reflux → rt
1.2 pH 10
Referência
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Método de produção 8

Condições de reacção
1.1 Reagents: Acetic acid Solvents: Acetic acid ;  15 min, rt
1.2 Reagents: Acetic acid ,  Bromine Solvents: Acetic acid ;  > 30 min, rt; 6 h, rt
Referência
Preparation of heterocyclic compounds as Raf inhibitors for treatment of cancer
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Método de produção 9

Condições de reacção
1.1 Solvents: Acetic acid ;  -5 °C; -5 °C → -15 °C
1.2 Reagents: Acetic acid ,  Bromine Solvents: Acetic acid ;  -15 °C; 12 h, -15 °C → rt
Referência
Preparation of thiazolo[5,4-b]pyridine derivatives as apoptosis signal-regulating kinase 1 inhibitors
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Método de produção 10

Condições de reacção
1.1 Reagents: Bromine Solvents: Acetic acid ;  rt; 15 h, rt
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Método de produção 11

Condições de reacção
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Referência
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Método de produção 12

Condições de reacção
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1.2 Reagents: Water ;  20 min, 85 °C
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Método de produção 13

Condições de reacção
1.1 Reagents: Bromine Solvents: Acetic acid ;  1 h, cooled; overnight, 100 °C
Referência
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5-Bromothiazolo5,4-bpyridin-2-amine Raw materials

5-Bromothiazolo5,4-bpyridin-2-amine Preparation Products

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